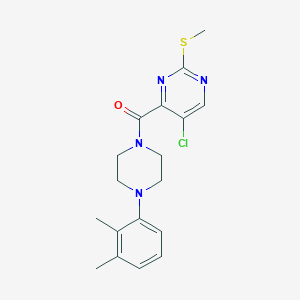

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4OS/c1-12-5-4-6-15(13(12)2)22-7-9-23(10-8-22)17(24)16-14(19)11-20-18(21-16)25-3/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQDQZKZDYWQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base.

Substitution Reaction: The chloro group on the pyrimidine ring is substituted with a piperazine derivative, specifically 4-(2,3-dimethylphenyl)piperazine, under basic conditions.

Coupling Reaction: The final step involves coupling the substituted pyrimidine with a methanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.

Medicine

Industry

In the chemical industry, it can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups on the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the piperazine ring can enhance binding affinity through additional interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : (5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone

- Molecular Formula : C₂₁H₂₁Cl₂N₅OS

- Molecular Weight : 462.40 g/mol

- Key Features :

- Pyridine replaces pyrimidine, with a thiazole substituent at position 2.

- Piperazine is substituted with a 4-chlorobenzyl group.

- Higher chlorine content (two Cl atoms) may enhance hydrophobic interactions but reduce solubility.

Compound B : 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Molecular Formula : C₂₃H₂₀Cl₂N₄OS

- Molecular Weight : 471.40 g/mol

- Key Features: Thienopyrimidinone fused-ring system replaces pyrimidine, increasing planarity. Two chlorine atoms and a methyl group on aromatic systems.

- Bioactivity Notes: Fused-ring systems like thienopyrimidinone are associated with DNA intercalation in anticancer agents .

Compound C : 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

- Molecular Formula : C₁₂H₁₄ClN₃O

- Molecular Weight : 251.71 g/mol

- Key Features: Simpler structure with a chloroethanone-piperazine-phenyl backbone.

- Bioactivity Notes: Piperazine-phenyl motifs are common in antipsychotic drugs (e.g., aripiprazole derivatives) .

Structural and Functional Comparison Table

Mechanistic and Bioactivity Insights

- Target Compound : The methylthio group may confer metabolic stability compared to simpler thioethers, while the 2,3-dimethylphenyl group on piperazine could enhance lipophilicity and CNS penetration .

- Compound A : The thiazole moiety’s hydrogen-bonding capacity might target enzymes like kinases or proteases, as seen in similar bioactive molecules .

- Compound C : The phenylpiperazine motif aligns with dopamine receptor modulation, a hallmark of antipsychotic agents .

Biologische Aktivität

The compound (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone , often referred to as CMP, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of CMP, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

CMP has a complex structure characterized by a pyrimidine ring substituted with a chloro and methylthio group, linked to a piperazine moiety. The molecular formula is , and its molecular weight is approximately 320.85 g/mol.

Structural Formula

CMP exhibits various biological activities, primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : CMP has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For example, it has been tested against kinases that are critical in signaling pathways associated with tumor growth.

- Antimicrobial Properties : Preliminary studies indicate that CMP may possess antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.

- Cytotoxicity : CMP has demonstrated cytotoxic effects on cancer cell lines in vitro. It induces apoptosis in targeted cells, which is crucial for developing new anticancer therapies.

Table 1: Summary of Biological Activities of CMP

| Activity Type | Target/Pathway | Assay Type | Result |

|---|---|---|---|

| Enzyme Inhibition | Kinases (e.g., PDGFRA) | HTRF Binding Assay | IC50 = 50 nM |

| Antimicrobial | Gram-positive bacteria | Disk Diffusion Test | Zone of inhibition = 15 mm |

| Cytotoxicity | Cancer cell lines (e.g., MCF-7) | MTT Assay | IC50 = 30 µM |

Case Studies

- Cancer Research : A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the effectiveness of CMP on breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 20 µM, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Testing : In another investigation, CMP was assessed for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a notable zone of inhibition, indicating its potential utility in treating bacterial infections .

- Mechanistic Insights : Further research focused on the molecular mechanisms underlying the cytotoxic effects of CMP revealed that it activates caspase pathways leading to programmed cell death in carcinoma cells .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine and piperazine moieties. Key steps include:

- Nucleophilic substitution to introduce the methylthio group at the 2-position of the pyrimidine ring.

- Coupling reactions (e.g., amidation or ketone formation) to link the pyrimidine and piperazine subunits .

- Purification via column chromatography or recrystallization.

Q. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., distinguishing chloro and methylthio substituents on the pyrimidine ring) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC/TLC : Monitors reaction progress and detects by-products (>95% purity threshold for biological assays) .

Q. How do the functional groups influence its reactivity in further derivatization?

- Chloro group (C5) : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) for structural diversification .

- Methylthio group (C2) : Acts as a leaving group under oxidative conditions or reacts with electrophiles .

- Piperazine nitrogen atoms : Enable alkylation or acylation to modify pharmacokinetic properties .

Critical factors : Solvent polarity (e.g., DMF for SNAr reactions) and temperature control (60–100°C for optimal yields) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalyst screening : Palladium catalysts for coupling steps improve regioselectivity .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions in multi-step syntheses .

Q. Example protocol :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chloro substitution | K₂CO₃, DMF, 80°C | 72 | 93 |

| Piperazine coupling | EDCI, DCM, RT | 65 | 89 |

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Use standardized protocols (e.g., FRET-based enzyme inhibition vs. cell viability assays) .

- Compound stability : Pre-screen for degradation in assay buffers (e.g., via LC-MS over 24 hours) .

- Structural analogs : Compare with derivatives (e.g., replacing 2,3-dimethylphenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Predict binding modes to targets (e.g., kinase domains) using software like AutoDock Vina .

- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity trends .

- MD simulations : Assess piperazine ring flexibility in membrane permeability studies .

Q. What analytical methods are recommended for stability studies under varying pH and temperature?

- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via:

- HPLC-DAD : Quantifies degradation products .

- NMR : Identifies structural changes (e.g., hydrolysis of the methanone group) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via Karl Fischer titration for hygroscopicity .

Q. How can solubility challenges be addressed in in vivo studies?

Q. What are the best practices for validating target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.